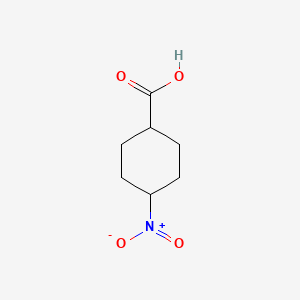

4-nitrocyclohexane-1-carboxylic Acid

Description

Contextualization within Nitro-Functionalized Cyclohexanecarboxylic Acids

4-nitrocyclohexane-1-carboxylic acid belongs to the broader class of nitro-functionalized cyclohexanecarboxylic acids. This family of compounds is characterized by the presence of both a highly electron-withdrawing nitro group and an acidic carboxylic acid group on a saturated six-membered carbon ring. The relative positions of these two groups (e.g., 2-nitro, 3-nitro, or 4-nitro) significantly influence the molecule's chemical properties and reactivity. For instance, the electron-withdrawing nature of the nitro group can impact the acidity of the carboxylic acid moiety.

The synthesis of these compounds often involves the nitration of a corresponding cyclohexanecarboxylic acid, typically using a mixture of nitric and sulfuric acids. smolecule.com The unique combination of a nitroalkane and a carboxylic acid on a cyclohexane (B81311) framework makes these compounds distinct from their aromatic counterparts, offering different three-dimensional structures and reactivity patterns. smolecule.com

Significance of Multifunctionalized Cyclohexane Derivatives in Organic Synthesis

Multifunctionalized cyclohexane derivatives are highly valuable scaffolds in organic chemistry and drug discovery. nih.govnsf.gov The cyclohexane ring provides a rigid, three-dimensional sp³-rich structure that is a common feature in many natural products and bioactive molecules. nih.govresearchgate.net This three-dimensionality is often desirable in pharmaceutical design as it can lead to more specific interactions with biological targets. nsf.gov

The presence of multiple functional groups, such as in this compound, allows for diverse and orthogonal chemical transformations. nsf.gov For example, the carboxylic acid can be converted into esters, amides, or other derivatives, while the nitro group can be reduced to an amine, which can then undergo further reactions. smolecule.comcardiff.ac.uk This versatility makes multifunctionalized cyclohexanes powerful building blocks for creating more complex molecular architectures. researchgate.net Synthetic strategies to access these frameworks are a significant area of research, employing methods like Diels-Alder cycloadditions, arene hydrogenations, and various organocatalytic cascade reactions to control stereochemistry. nsf.govnih.gov

Overview of Research Trajectories on this compound

Research involving this compound has primarily focused on its utility as an intermediate and a building block in organic synthesis. smolecule.com Its bifunctional nature allows it to be a starting point for the synthesis of more complex molecules with potential applications in pharmaceuticals and specialty chemicals. smolecule.com

Specific areas of investigation include:

Synthetic Methodologies: Research has explored various routes to synthesize the molecule, including the direct nitration of cyclohexane-1-carboxylic acid and transformations from other functionalized cyclohexanes. smolecule.com

Building Block for Complex Molecules: The compound serves as a precursor for other cyclohexane derivatives. The nitro and carboxylic acid groups can be chemically modified, making it a versatile starting material for creating a library of related compounds for further study. smolecule.com

Biochemical Probes: In a biological context, the compound has been suggested for use in biochemical assays to study enzyme activities and metabolic pathways where the nitro and carboxylic acid functionalities might play a role in molecular interactions. The mechanism of action in such systems could involve the reduction of the nitro group to reactive intermediates or the participation of the carboxylic acid in hydrogen bonding.

Comparison with Structurally Related Compounds

| Compound Name | Molecular Formula | Key Differentiating Feature |

|---|---|---|

| 2-Nitrocyclohexane-1-carboxylic acid | C₇H₁₁NO₄ nih.gov | Isomeric position of the nitro group (at C2 instead of C4). nih.gov |

| 4-Oxocyclohexane-1-carboxylic Acid | C₇H₁₀O₃ | A keto (oxo) group replaces the nitro group at the 4-position. |

| cis-4-Hydroxycyclohexane-1-carboxylic Acid | C₇H₁₂O₃ | A hydroxyl (-OH) group replaces the nitro group, introducing hydrogen-bonding capabilities. |

| 4-Aminocyclohexane-1-carboxylic acid | C₇H₁₃NO₂ google.com | An amino (-NH₂) group, often derived from the reduction of a nitro group, is present at the 4-position. google.com |

Structure

3D Structure

Properties

IUPAC Name |

4-nitrocyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLIYMJZSNSIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Nitrocyclohexane 1 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis and Precursor Design for 4-Nitrocyclohexane-1-carboxylic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary bond disconnections are logically considered, leading to two distinct synthetic strategies.

Strategy A: C-N Bond Disconnection: The first approach involves the disconnection of the carbon-nitrogen bond of the nitro group. This retrosynthetic step suggests that the nitro group can be introduced onto a pre-existing cyclohexanecarboxylic acid ring through an electrophilic nitration reaction. This identifies cyclohexane-1-carboxylic acid as a key precursor.

Strategy B: C-C Bond Disconnection: The second strategy involves disconnecting the carbon-carbon bond between the cyclohexane (B81311) ring and the carboxyl group. This pathway implies the addition of a carboxyl group or its equivalent to a nitro-substituted cyclohexane ring. This identifies nitrocyclohexane (B1678964) derivatives as the primary precursors.

These two approaches form the basis for the direct synthesis methodologies discussed in the following sections.

Direct Synthesis Approaches

Direct synthesis involves constructing the target molecule from precursors in a limited number of steps, guided by the retrosynthetic analysis.

Nitration Strategies on Cyclohexanecarboxylic Acid Derivatives

One of the most common methods for synthesizing this compound involves the direct nitration of cyclohexane-1-carboxylic acid. smolecule.com This electrophilic substitution reaction typically utilizes a potent nitrating agent to install the nitro (-NO₂) group onto the cyclohexane ring.

The standard reagent for this transformation is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Key parameters that must be controlled to ensure selective mono-nitration and minimize side reactions include temperature and solvent choice. smolecule.com Lower temperatures are generally favored to prevent over-nitration and potential oxidative degradation of the cyclohexane ring. smolecule.com

| Parameter | Condition/Reagent | Purpose |

| Nitrating Agent | HNO₃ / H₂SO₄ | Generates the electrophilic nitronium ion (NO₂⁺). |

| Precursor | Cyclohexane-1-carboxylic Acid | The substrate to be nitrated. smolecule.com |

| Temperature | Low (e.g., ≤160°C) | Favors mono-nitration and minimizes ring degradation. smolecule.com |

| Solvent | Non-polar (e.g., CCl₄) | Can help minimize side reactions. smolecule.com |

The reaction yields a mixture of stereoisomers, primarily the cis and trans configurations concerning the relative positions of the nitro and carboxylic acid groups on the ring. The trans isomer, where the two bulky groups are on opposite faces of the ring in equatorial positions, is generally the more thermodynamically stable product.

Carboxylation Strategies on Nitrocyclohexane Derivatives

This approach begins with a nitrocyclohexane precursor and aims to introduce a carboxylic acid group at the C-1 position. While less commonly documented for this specific molecule than the nitration route, several general carboxylation methods can be theoretically applied.

One potential pathway involves the generation of a carbanion at the C-1 position of a suitable nitrocyclohexane derivative, followed by quenching with carbon dioxide (CO₂). This could be achieved by using a strong base to deprotonate the carbon adjacent to the nitro group, although this is more effective for nitroalkanes where the alpha-proton is more acidic.

A more versatile strategy would involve starting with a functionalized precursor such as 4-nitrocyclohexyl bromide. This halide could be converted into an organometallic reagent, such as a Grignard or organolithium reagent, which would then react with CO₂ to form the carboxylate salt, followed by acidic workup to yield the final carboxylic acid. However, the compatibility of the nitro group with these highly reactive organometallic intermediates must be carefully considered.

Functional Group Interconversion Pathways to this compound

Functional group interconversion (FGI) is a strategy that involves converting one functional group into another on a molecule that already possesses the desired carbon skeleton.

Oxidation of Nitrocyclohexanemethanols (Theoretical)

A theoretical FGI pathway to this compound involves the oxidation of a precursor alcohol. This hypothetical synthesis would start with 4-nitrocyclohexanemethanol. The primary alcohol group (-CH₂OH) on this precursor could be oxidized to a carboxylic acid (-COOH).

This transformation requires a strong oxidizing agent. Reagents capable of oxidizing primary alcohols directly to carboxylic acids include:

Chromic acid (H₂CrO₄), often generated in situ from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄). youtube.com

Potassium permanganate (B83412) (KMnO₄).

The key challenge in this theoretical route is ensuring the stability of the nitro group under the harsh oxidative conditions required for the alcohol-to-carboxylic acid conversion.

Reduction and Re-oxidation Sequences (General chemical transformation)

Another FGI strategy involves the manipulation of the nitro group itself. The reduction of a nitro group to a primary amine is a fundamental and reliable transformation in organic chemistry. masterorganicchemistry.com This process converts the electron-withdrawing nitro group into an electron-donating and basic amino group. masterorganicchemistry.comnih.gov

The reduction of aliphatic nitro compounds, such as this compound, can be achieved using various reagents. wikipedia.org

| Reducing Agent | Description |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orgcommonorganicchemistry.com This is often a clean and efficient method. |

| Metal in Acid | An easily oxidized metal such as Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comwikipedia.org |

| Metal Hydrides | Reagents like Lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro compounds to amines. commonorganicchemistry.com |

Following the reduction to 4-aminocyclohexane-1-carboxylic acid, a subsequent re-oxidation would be required to regenerate the nitro group. However, the direct oxidation of an aliphatic amine back to a nitro compound is a challenging transformation that often suffers from low yields and side reactions, making this a less practical, though theoretically conceivable, synthetic route.

Transformations Involving Nitroalkenes as Precursors

The synthesis of carbocyclic compounds, including derivatives of this compound, frequently employs nitroalkenes as versatile starting materials. researchgate.netrsc.org Their high reactivity and ability to be functionalized make them ideal substrates for a variety of cyclization reactions. researchgate.netsmolecule.com These transformations often proceed through cascade or domino reactions, such as Michael-Michael addition sequences, to construct the cyclohexane ring system with high regio- and stereoselectivity. researchgate.netrsc.org

One prominent strategy involves the conjugate addition of nucleophiles to nitroalkenes, followed by an intramolecular reaction to form the six-membered ring. For instance, α,α-disubstituted aldehydes can undergo a conjugate addition to a nitroalkene, mediated by an organocatalyst. The resulting γ-nitroaldehyde intermediate can then undergo an acid-catalyzed intramolecular cyclization, yielding a functionalized this compound derivative. smolecule.com This modular approach allows for the construction of highly substituted cyclohexane rings from acyclic precursors. researchgate.netrsc.org

The Diels-Alder reaction is another powerful tool for constructing the cyclohexane framework from nitroalkene precursors. This cycloaddition reaction provides direct access to the carbocyclic core, often with predictable stereochemical outcomes. researchgate.netrsc.org The electron-withdrawing nature of the nitro group on the alkene enhances its reactivity as a dienophile, facilitating the reaction with a suitable diene. Subsequent functional group manipulations of the cycloadduct can then lead to the desired this compound analog.

Stereoselective and Stereocontrolled Synthesis of Isomers of this compound

Achieving stereocontrol in the synthesis of substituted cyclohexanes is a significant challenge due to the conformational flexibility of the ring. smolecule.com For this compound, controlling the relative and absolute stereochemistry of the nitro and carboxylic acid groups is crucial for its application in synthesizing complex target molecules.

Organocatalysis has emerged as a key strategy for the stereoselective synthesis of this compound analogs. Chiral catalysts, such as Cinchona alkaloid-derived primary amines or salicylamide-modified diamines, can effectively control the facial selectivity during key bond-forming steps. smolecule.comresearchgate.net For example, a one-pot methodology starting from (E)-β-substituted-β-nitroacrylates and α,β-unsaturated ketones, promoted by a chiral primary amine, can produce highly decorated chiral 2-nitro-cyclohexane carboxylic esters. researchgate.net This cascade reaction affords the products in good yields and with high enantiomeric excess (ee), often exceeding 90%. researchgate.net

A notable study utilized chiral trans-cyclohexane-1,2-diamine organocatalysts to mediate the conjugate addition of aldehydes to nitroalkenes. smolecule.com The subsequent cyclization of the intermediate yielded this compound derivatives with up to 95% enantiomeric excess. smolecule.com The success of this approach hinges on the catalyst's ability to create a chiral environment that directs the incoming nucleophile to a specific face of the nitroalkene.

Another advanced method involves the Diels-Alder cycloaddition of Danishefsky's diene to a chiral acrylate (B77674) derivative. This approach can generate enantiomerically pure intermediates, which, after hydrolysis and oxidation, yield the desired (1r,4r)-stereoisomer with greater than 99% diastereomeric excess. smolecule.com The use of chiral auxiliaries, such as camphorsulfonyl groups, has also been explored to direct the nitration to specific faces of the cyclohexane ring, thereby controlling the stereochemical outcome. smolecule.com

| Method | Catalyst/Auxiliary | Reactants | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Organocatalyzed Cascade | Cinchona Alkaloid-Derived Primary Amine | (E)-β-nitroacrylates & α,β-unsaturated ketones | Chiral 2-nitro-cyclohexane carboxylic esters | up to 80:20 | up to 94% |

| Organocatalyzed Michael Addition-Cyclization | Chiral trans-cyclohexane-1,2-diamine | α,α-disubstituted aldehydes & nitroalkenes | This compound derivatives | Not Reported | up to 95% |

| Diels-Alder Cycloaddition | Danishefsky's diene | Methyl 2-acetamidoacrylate | (1r,4r)-stereoisomer intermediate | >99% de | Not Applicable |

Catalytic Methodologies in the Synthesis of this compound

Catalysis is integral to the modern synthesis of this compound and its analogs, offering pathways with enhanced efficiency, selectivity, and milder reaction conditions. Both organocatalysts and metal-based catalysts play significant roles.

Organocatalysis is particularly prominent in the stereoselective synthesis of this compound class. smolecule.comresearchgate.net As mentioned previously, chiral amines and their derivatives are widely used. For example, Cinchona alkaloid-derived primary amines, often used in combination with an acidic co-catalyst, promote cascade reactions between nitroacrylates and unsaturated ketones. researchgate.net These catalysts operate by forming transient chiral iminium or enamine intermediates, which effectively shields one face of the substrate, guiding the stereochemical course of the reaction. researchgate.net The use of microwave irradiation in conjunction with these organocatalytic systems has been shown to dramatically reduce reaction times (from 48 hours to 30 minutes) and improve diastereoselectivity. researchgate.net

Salicylamide-modified diamines represent another class of effective organocatalysts. smolecule.com In the synthesis of this compound derivatives, these catalysts enforce facial selectivity during the initial Michael addition step, which is critical for establishing the final stereochemistry of the cyclic product. smolecule.com

While organocatalysis is prevalent for stereocontrol, traditional acid and base catalysis are also essential. For example, after the initial organocatalyzed conjugate addition to a nitroalkene, an acid-catalyzed intramolecular cyclization is often required to form the final cyclohexane ring. smolecule.com Furthermore, the reduction of the nitro group to an amine, a common transformation for these compounds, typically relies on catalytic hydrogenation using metal catalysts like palladium on carbon (Pd/C). This catalytic reduction is a key step for converting nitro-substituted cyclohexanes into valuable amino-analogs. rsc.org

| Catalyst Type | Specific Example | Reaction Type | Function |

| Organocatalyst | Cinchona Alkaloid-Derived Primary Amine | Cascade Reaction (Michael/Michael) | Induces high enantioselectivity |

| Organocatalyst | Chiral trans-cyclohexane-1,2-diamine | Conjugate Addition | Controls facial selectivity |

| Acid Catalyst | Various | Intramolecular Cyclization | Promotes ring formation |

| Metal Catalyst | Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Reduction of nitro group to amine |

Chemical Reactivity and Transformation Mechanisms of 4 Nitrocyclohexane 1 Carboxylic Acid

Reactivity of the Nitro Group in 4-Nitrocyclohexane-1-carboxylic Acid

The nitro group attached to the cyclohexane (B81311) ring is a versatile functional handle, susceptible to reduction, conversion to a carbonyl group, and, conceptually, nucleophilic substitution.

Reduction Pathways to Amino Derivatives (e.g., Hydrogenation, Dissolving Metal Reductions)

The most common transformation of the aliphatic nitro group is its reduction to a primary amine. This conversion is a cornerstone of synthetic chemistry, providing a route to amino compounds from nitroalkanes. For this compound, this reaction yields 4-aminocyclohexane-1-carboxylic acid. Key methods include catalytic hydrogenation and dissolving metal reductions.

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. bohrium.com Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for the reduction of nitroalkanes. rsc.orgresearchgate.netmdpi.com The reaction proceeds through the stepwise reduction of the nitro group, likely involving nitroso and hydroxylamine (B1172632) intermediates, ultimately yielding the amine.

Dissolving Metal Reductions: This classic method employs active metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium, typically hydrochloric acid (HCl). organicchemistrydata.orglibretexts.org The reaction involves the transfer of electrons from the metal to the nitro group, which is subsequently protonated by the acid. numberanalytics.com This process is repeated until the amine is formed.

The following table summarizes common reduction pathways for the nitro group.

| Method | Reagents/Catalyst | Typical Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂ atmosphere, solvent (e.g., Ethanol, Ethyl Acetate) | 4-Aminocyclohexane-1-carboxylic acid |

| Catalytic Hydrogenation | H₂, Raney Ni | Pressurized H₂ atmosphere, solvent (e.g., Ethanol) | 4-Aminocyclohexane-1-carboxylic acid |

| Dissolving Metal | Fe, HCl | Refluxing aqueous HCl | 4-Aminocyclohexane-1-carboxylic acid |

| Dissolving Metal | Sn, HCl | Refluxing aqueous HCl | 4-Aminocyclohexane-1-carboxylic acid |

Nef Reaction and Related Transformations (for conversion to carbonyl)

The Nef reaction provides a method for converting a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). organicreactions.orgorganic-chemistry.orgwikipedia.org Since the nitro group in this compound is on a secondary carbon, the Nef reaction would transform it into a ketone, yielding 4-oxocyclohexane-1-carboxylic acid.

The mechanism proceeds in two main stages:

Deprotonation: The nitroalkane is treated with a strong base (e.g., sodium hydroxide) to form a nitronate salt. The acidity of the α-hydrogen is a key feature of nitroalkanes that enables this step. chemistry-reaction.com

Acid Hydrolysis: The preformed nitronate salt is then added to a strong aqueous acid (e.g., sulfuric acid) at low temperature. organic-chemistry.orgwikipedia.org The nitronate is protonated to form a nitronic acid (the aci-form), which is unstable and hydrolyzes to the corresponding ketone and nitrous oxide. chemistry-reaction.com

Various modifications to the classical Nef reaction conditions have been developed to improve yields and accommodate sensitive substrates. organic-chemistry.orgmdma.ch

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing conversion to esters and amides.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comcerritos.edumasterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the ester product, it is common to use the alcohol as the solvent (a large excess) or to remove the water that is formed as a byproduct. masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. masterorganicchemistry.com

The table below illustrates the Fischer esterification of this compound with various alcohols.

| Alcohol | Reagents/Catalyst | Product Name |

| Methanol | H₂SO₄ (catalytic) | Methyl 4-nitrocyclohexane-1-carboxylate |

| Ethanol | H₂SO₄ (catalytic) | Ethyl 4-nitrocyclohexane-1-carboxylate |

| Propan-1-ol | H₂SO₄ (catalytic) | Propyl 4-nitrocyclohexane-1-carboxylate |

Amidation Reactions

Amidation is the formation of an amide from a carboxylic acid and an amine. Direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures to drive off water, which can be unsuitable for complex molecules.

More commonly, the carboxylic acid is first "activated" to make it more susceptible to nucleophilic attack by the amine. Common methods include:

Conversion to an Acyl Chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents, such as carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU), facilitate amide bond formation under mild conditions. ucl.ac.uk These reagents react with the carboxylic acid to form a highly reactive intermediate that is then attacked by the amine. researchgate.netorgsyn.org

The following table shows the products from the amidation of this compound with different amines.

| Amine | Activation Method | Product Name |

| Ammonia (NH₃) | SOCl₂ then NH₃ | 4-Nitrocyclohexane-1-carboxamide |

| Methylamine (CH₃NH₂) | EDC, HOBt | N-Methyl-4-nitrocyclohexane-1-carboxamide |

| Dimethylamine ((CH₃)₂NH) | HATU | N,N-Dimethyl-4-nitrocyclohexane-1-carboxamide |

Decarboxylation Pathways and Mechanisms

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). researchgate.net The thermal decarboxylation of simple aliphatic carboxylic acids typically requires high temperatures to proceed. researchgate.net However, the presence of an electron-withdrawing group, such as a nitro group (-NO₂), can significantly facilitate this process. researchgate.netmvpsvktcollege.ac.in In the case of this compound, the strong inductive electron-withdrawing effect of the nitro group, transmitted through the cyclohexane framework, plays a crucial role.

The mechanism of decarboxylation is influenced by the reaction conditions. Under thermal conditions, the reaction likely proceeds through a mechanism where the C-C bond between the carboxyl group and the cyclohexane ring is cleaved. The electron-withdrawing nitro group helps to stabilize the negative charge that develops on the ring carbon atom in the transition state, thereby lowering the activation energy for the reaction. While the effect is most pronounced for α-nitro acids, the influence at the γ-position (C4) is still significant. researchgate.netresearchgate.net

Catalytic methods can also be employed. For instance, the decomposition of the parent cyclohexanecarboxylic acid can be catalyzed by hydrogen bromide or proceed via oxidative pathways in the presence of metal-salt catalysts to yield products like cyclohexene (B86901) and cyclohexanone. minia.edu.egfiveable.me While specific studies on this compound are limited, similar metal-catalyzed pathways, potentially involving the formation of carboxylate complexes, could facilitate decarboxylation under milder conditions. researchgate.net

The stability of the resulting carbanion intermediate is a key factor governing the ease of decarboxylation. researchgate.netnih.gov The general pathways can be summarized as follows:

Thermal Decarboxylation: Heating the acid above its melting point can induce the elimination of CO₂, potentially forming nitrocyclohexane (B1678964). The required temperature is expected to be lower than that for unsubstituted cyclohexanecarboxylic acid due to the electronic effect of the nitro group. researchgate.net

Catalytic Decarboxylation: Transition metal salts or acids can catalyze the reaction, allowing it to proceed at lower temperatures. researchgate.netfiveable.me

Oxidative Decarboxylation: In the presence of an oxidizing agent, the reaction may proceed via a radical mechanism, leading to different products. researchgate.net

Table 1: Factors Influencing Decarboxylation of Substituted Carboxylic Acids

| Factor | Description | Influence on this compound |

| Temperature | Elevated temperatures provide the necessary activation energy for C-C bond cleavage. researchgate.net | High heat is expected to induce decarboxylation. |

| Electron-Withdrawing Groups | Groups like -NO₂ stabilize the transition state and any carbanionic intermediate, lowering the required temperature. researchgate.netmvpsvktcollege.ac.in | The 4-nitro group significantly facilitates decarboxylation compared to the unsubstituted analogue. |

| Catalysts | Acids or metal salts can provide alternative, lower-energy reaction pathways. researchgate.netfiveable.me | Could enable decarboxylation under milder conditions. |

| Solvent | The choice of solvent can influence the stability of intermediates and transition states. | Polar aprotic solvents may stabilize charged intermediates. |

Activation for Further Derivatization (e.g., Acid Halides, Anhydrides)

The carboxylic acid functional group in this compound can be converted into more reactive derivatives to facilitate further transformations, such as amide or ester formation. The most common activated derivatives are acid halides and acid anhydrides.

Acid Halide Formation: The conversion of a carboxylic acid to an acid chloride is a standard and efficient activation method. This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Phosgene (COCl₂) can also be used, often in the presence of a catalyst. The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, which is subsequently displaced by a chloride ion. The existence of 4-nitrocyclohexane-1-carbonyl chloride is documented in chemical databases, confirming the viability of this transformation. organic-chemistry.org

Acid Anhydride Formation: Acid anhydrides can be synthesized from this compound through several routes. A common laboratory method involves the reaction of an acid chloride with a carboxylate salt (derived from the carboxylic acid). nih.govnih.gov Alternatively, two molecules of the carboxylic acid can be dehydrated, although this typically requires high temperatures. A more controlled approach is the reaction of the acid chloride with the parent carboxylic acid, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. nih.gov

Table 2: Common Reagents for Carboxylic Acid Activation

| Target Derivative | Reagent(s) | Byproducts | Notes |

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Reaction is often faster and cleaner than with SOCl₂. | |

| Phosgene (COCl₂) | HCl(g) | Highly toxic reagent, typically used in industrial settings. | |

| Acid Anhydride | Acid Chloride + Carboxylic Acid/Carboxylate | HCl | Often requires a base like pyridine to proceed efficiently. nih.gov |

Transformations Involving the Cyclohexane Ring System

Ring Functionalization and Derivatization

Direct functionalization of the C-H bonds on the cyclohexane ring of this compound is challenging. Both the carboxylic acid and the nitro group are electron-withdrawing and act as deactivating groups for electrophilic substitution reactions. Therefore, reactions like Friedel-Crafts alkylation or acylation are not feasible.

Potential pathways for ring functionalization would likely involve radical-based chemistry. mdpi.comrsc.org Radical reactions are less sensitive to the electronic effects of the substituent groups. For instance, a radical initiator could promote the abstraction of a hydrogen atom from the cyclohexane ring, creating a carbon-centered radical. This intermediate could then be trapped by various radical acceptors to introduce new functional groups. nih.gov The regioselectivity of such a reaction would depend on the relative stability of the possible radical intermediates.

Another approach could involve catalyst-controlled C-H functionalization, where a transition metal catalyst selectively targets a specific C-H bond for insertion or coupling reactions. researchgate.net These advanced methods can offer high levels of site- and stereoselectivity but require specialized catalytic systems.

Stereoisomerization and Epimerization Processes

This compound exists as cis and trans geometric isomers. libretexts.orgidc-online.com The trans isomer, where both the nitro and carboxylic acid groups can occupy equatorial positions in the more stable chair conformation, is thermodynamically favored over the cis isomer, where one group must be axial. pressbooks.pubfiveable.me

Epimerization is the process of inverting the stereochemistry at one of the chiral centers, allowing for the conversion of the less stable cis isomer to the more stable trans isomer. For 4-substituted cyclohexanecarboxylic acids, this is typically achieved by heating in the presence of a base, such as potassium hydroxide (B78521) (KOH) or sodium methoxide. googleapis.comgoogle.com

The mechanism involves the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group, C1) by the base. This generates a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to either the cis or trans product. Because the reaction is reversible, an equilibrium is established which favors the formation of the thermodynamically more stable trans product, where steric hindrance is minimized. googleapis.comgoogle.com This process can be used to convert a mixture of isomers into a product highly enriched in the desired trans form. quickcompany.in

Figure 1: Base-Catalyzed Epimerization of this compound

Conformational Analysis and Stereochemical Investigations of 4 Nitrocyclohexane 1 Carboxylic Acid

Conformational Preferences of the Cyclohexane (B81311) Ring in 4-Nitrocyclohexane-1-carboxylic Acid

The cyclohexane ring predominantly adopts a non-planar "chair" conformation, which effectively minimizes both angle strain by maintaining tetrahedral bond angles and torsional strain by staggering all adjacent carbon-hydrogen bonds. msu.edu

The cyclohexane ring is conformationally mobile, capable of "flipping" from one chair form to another. During this ring-inversion process, all axial bonds become equatorial, and all equatorial bonds become axial. mvpsvktcollege.ac.in This interconversion is rapid at room temperature but is not without an energy cost. For this compound, the energy barrier for this chair interconversion has been computationally estimated to be approximately 10 kcal/mol. A secondary, less stable conformation is the "boat" form, but the chair conformation is the most significant for understanding the molecule's structure.

| Conformational Parameter | Estimated Energy Barrier |

| Chair Interconversion | ~10 kcal/mol |

| Carboxylic Acid Group Rotation | ~5 kcal/mol |

This table summarizes the calculated energy barriers associated with conformational changes in this compound.

In a substituted cyclohexane, the two possible positions for a substituent on a chair conformation are axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.in Due to steric hindrance, substituents generally prefer the more spacious equatorial position. msu.edu

In an axial orientation, a substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. utdallas.edu These are known as 1,3-diaxial interactions. To minimize these repulsive forces, both the nitro group and the carboxylic acid group in this compound favor an equatorial orientation. The conformer where both groups are equatorial is therefore considered the most stable arrangement.

Steric and Electronic Interactions Between Substituents in this compound

The stability of the various conformers is governed by a combination of steric and electronic effects.

Steric Interactions: The dominant steric factor is the 1,3-diaxial interaction. When a substituent is in the axial position, it is brought into close proximity with the axial hydrogens at the C3 and C5 positions relative to it, causing van der Waals repulsion and destabilizing the conformer. utdallas.edu The preference for the di-equatorial trans isomer is a direct consequence of minimizing these unfavorable steric interactions for both the nitro and carboxylic acid groups.

Electronic Interactions: Both the nitro (-NO₂) and carboxylic acid (-COOH) groups are electron-withdrawing. numberanalytics.comlibretexts.org This is primarily an inductive effect, where the high electronegativity of the oxygen and nitrogen atoms pulls electron density away from the cyclohexane ring through the sigma bonds. ucsb.edu While these effects are critical for chemical reactivity, their influence on conformational preference is generally considered secondary to the more powerful steric effects in this system. Additionally, the carboxylic acid group can form intermolecular hydrogen bonds with other molecules, often leading to the formation of centrosymmetric dimers in the solid state. smolecule.com

Experimental Determination of Conformation and Configuration

The precise three-dimensional structure and conformational dynamics of this compound and related molecules can be elucidated through several experimental techniques.

X-ray Crystallography: This technique provides unambiguous information about the arrangement of atoms in the solid state. For instance, crystallographic studies on similar compounds have confirmed a chair geometry and revealed how molecules pack in a crystal lattice, often through hydrogen-bonding networks. smolecule.com It is important to note that the conformation observed in a crystal may not always be the lowest-energy conformation in solution, as crystal packing forces can sometimes stabilize a less favorable conformer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular structure and dynamics in solution. The coupling constants between protons on the cyclohexane ring can help differentiate between cis and trans isomers and determine whether a substituent is in an axial or equatorial position.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups and can provide evidence for specific intermolecular interactions. For example, the presence of broad O-H stretching bands in the IR spectrum is characteristic of the hydrogen-bonded dimers formed by the carboxylic acid groups.

Computational and Theoretical Chemistry Insights into 4 Nitrocyclohexane 1 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (geometry) and the distribution of electrons within the 4-nitrocyclohexane-1-carboxylic acid molecule. These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. google.comchemrxiv.org For this compound, DFT calculations are employed to optimize the molecular geometry and determine the ground-state energies of its various isomers.

Studies predict that the lowest energy conformer of trans-4-nitrocyclohexane-1-carboxylic acid adopts a chair conformation with both the nitro and carboxylic acid groups in equatorial positions to minimize steric hindrance. libretexts.org This arrangement avoids unfavorable 1,3-diaxial interactions, which would destabilize the molecule. libretexts.orglibretexts.org The cis-isomer, in contrast, would necessarily have one substituent in an axial and one in an equatorial position, resulting in higher steric strain and therefore higher energy. youtube.comlibretexts.org

DFT calculations also provide insights into the electronic properties of the molecule. The electron-withdrawing nature of the nitro and carboxyl groups influences the electron density distribution across the cyclohexane (B81311) ring. This can be visualized through molecular electrostatic potential (MEP) maps, which indicate regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. Key electronic parameters derived from DFT, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are crucial for predicting the molecule's reactivity. researchgate.net

Table 1: Predicted Ground State Properties of trans-4-Nitrocyclohexane-1-carboxylic Acid (Diequatorial Conformer) using DFT

| Property | Predicted Value | Methodological Basis |

|---|---|---|

| Relative Energy | Lowest energy conformer | B3LYP/6-31G* or similar |

| C1-C4 Dihedral Angle | ~180° (anti-periplanar) | Geometry Optimization |

| HOMO-LUMO Gap | ~6-8 eV | Electronic Structure Calculation |

| Dipole Moment | ~3-5 Debye | Electronic Property Calculation |

Note: The values in this table are illustrative and represent typical outcomes from DFT calculations for similar organic molecules. Actual values may vary based on the specific functional, basis set, and computational model used.

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though they are often more computationally demanding than DFT. wikipedia.orgarxiv.org

For this compound, high-accuracy ab initio calculations can be used to refine the geometries and energies obtained from DFT. They are particularly valuable for calculating properties where electron correlation effects are significant, such as reaction barriers and thermochemical data (e.g., heat of formation). researchgate.net By systematically improving the basis set and the level of theory, these methods can approach the exact solution of the Schrödinger equation, providing a benchmark for other computational techniques. aps.org

Conformational Energy Landscape Exploration

The flexibility of the cyclohexane ring allows this compound to exist in multiple conformations, such as chair, boat, and twist-boat forms. nih.govslideshare.net Exploring the conformational energy landscape is crucial for understanding the relative stabilities of these structures and the energy barriers that separate them.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. For this compound, PES scans are instrumental in mapping the pathway for ring inversion—the process by which one chair conformation converts to the other.

This process involves passing through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations. utexas.edu A relaxed PES scan, where all other geometric parameters are optimized at each step of the scan, can calculate the energy barrier for this chair-chair interconversion. For substituted cyclohexanes, this barrier is typically around 10-11 kcal/mol. utexas.edu PES scans can also be used to determine the rotational barrier of the carboxylic acid group's C-O bond.

Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time by solving Newton's equations of motion for its atoms. nih.gov MD simulations can reveal the dynamic behavior of this compound, including the frequencies of conformational transitions and the populations of different conformers at a given temperature. nih.govnih.gov

By simulating the molecule for nanoseconds or longer, MD can sample a wide range of conformations, providing a statistical representation of the conformational landscape. nih.gov These simulations can confirm that the diequatorial chair conformation is the most populated state for the trans-isomer at room temperature. libretexts.orgspcmc.ac.in Accelerated MD techniques can be employed to enhance the sampling of rare events, such as the chair-to-chair interconversion, which might not occur frequently on the timescale of a conventional MD simulation. nih.gov

Table 2: Typical Energy Barriers for Conformational Changes in Substituted Cyclohexanes

| Conformational Process | Typical Energy Barrier (kcal/mol) | Significance for this compound |

|---|---|---|

| Chair-Chair Interconversion | 10-11 | Governs the rate of equilibrium between axial-equatorial conformers. |

| Chair to Twist-Boat | ~5.5 | The twist-boat is a key intermediate in the ring-flip process. |

| Carboxylic Acid C-OH Rotation | ~5-7 | Determines the rotational orientation of the hydroxyl group. |

Note: Values are based on computational studies of cyclohexane and its derivatives. Specific values for this compound would require dedicated calculations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental spectra and the structural characterization of molecules. scispace.comaip.org

DFT and ab initio calculations can accurately predict vibrational frequencies corresponding to infrared (IR) spectra. dtic.mil For this compound, these calculations can identify characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the symmetric and asymmetric stretches of the nitro group. Comparing calculated frequencies with experimental IR spectra helps confirm the molecule's structure and conformational state.

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. rug.nlruc.dk Calculations can predict the ¹H and ¹³C NMR spectra for different conformers of this compound. nih.govyoutube.com For instance, the chemical shifts of axial versus equatorial protons on the cyclohexane ring are expected to be distinct. The accuracy of these predictions is often improved by including solvent effects through models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net This computational analysis is a powerful tool for assigning experimental NMR signals and confirming the predominant solution-phase conformation of the molecule.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclohexane |

| Methylcyclohexane |

| cis-1,2-dimethylcyclohexane |

| trans-1,2-dimethylcyclohexane |

| 1-tert-butyl-1-methylcyclohexane |

| 1,1-dimethylcyclohexane |

| trans-4-nitrocyclohexane-1-carboxylic acid |

Computational NMR Chemical Shift and Coupling Constant Prediction

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are fundamental for molecular structure elucidation. For this compound, theoretical calculations can determine the chemical shifts (δ) and coupling constants (J) for both its ¹H and ¹³C nuclei. These predictions are invaluable for interpreting experimental spectra and understanding the compound's conformational preferences.

The most stable conformation of the cyclohexane ring is the chair form. For a 1,4-disubstituted cyclohexane like this compound, two primary chair conformers exist: the trans-diequatorial and the trans-diaxial isomers. Density Functional Theory (DFT) calculations are commonly used to predict the NMR parameters for each conformer. The GIAO (Gauge-Independent Atomic Orbital) method is frequently employed for this purpose.

At room temperature, cyclohexane and its derivatives undergo rapid chair-flipping, which converts axial protons to equatorial ones and vice versa. youtube.commasterorganicchemistry.com This rapid interchange means that an experimental NMR spectrum typically shows time-averaged signals for the ring protons. However, computational methods can calculate the distinct spectra for each static conformer (diequatorial vs. diaxial). researchgate.netsikhcom.net By calculating the relative energies of these conformers, a Boltzmann-weighted average spectrum can be computed to simulate the room-temperature experimental result.

Research Findings: Theoretical studies on substituted cyclohexanes show that axial protons are generally more shielded (resonate at a lower chemical shift, i.e., upfield) compared to their equatorial counterparts due to anisotropic effects. youtube.com For this compound, DFT calculations would predict distinct chemical shifts for the axial and equatorial protons on carbons 2, 3, 5, and 6. The proton at C-1 (attached to the carboxylic acid group) and C-4 (attached to the nitro group) would also have characteristic shifts influenced by the electron-withdrawing nature of the substituents.

The predicted ¹H NMR chemical shifts for the more stable trans-diequatorial conformer would differ significantly from the trans-diaxial conformer. Coupling constants, particularly the ³J(H,H) values between adjacent protons, are also highly dependent on the dihedral angle, as described by the Karplus equation. Computational methods can predict these values, providing further structural confirmation. For instance, a large coupling constant (typically 8-13 Hz) is expected between two adjacent axial protons (³J_ax,ax_), while smaller couplings (typically 2-5 Hz) are predicted for axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) interactions.

Below is an illustrative data table of predicted ¹H NMR parameters for the trans-diequatorial conformer of this compound, based on typical values obtained from DFT calculations on similar structures.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|

| H-1 (axial) | ~2.4 - 2.6 | ³J(H1a,H2a) ≈ 10-12; ³J(H1a,H2e) ≈ 3-4; ³J(H1a,H6a) ≈ 10-12; ³J(H1a,H6e) ≈ 3-4 |

| H-4 (axial) | ~4.4 - 4.6 | ³J(H4a,H3a) ≈ 10-12; ³J(H4a,H3e) ≈ 3-4; ³J(H4a,H5a) ≈ 10-12; ³J(H4a,H5e) ≈ 3-4 |

| H-2,6 (axial) | ~1.4 - 1.6 | ²J(H2a,H2e) ≈ 12-14; ³J(H2a,H1a) ≈ 10-12; ³J(H2a,H3a) ≈ 10-12; ³J(H2a,H3e) ≈ 3-4 |

| H-2,6 (equatorial) | ~2.1 - 2.3 | ²J(H2e,H2a) ≈ 12-14; ³J(H2e,H1a) ≈ 3-4; ³J(H2e,H3a) ≈ 3-4; ³J(H2e,H3e) ≈ 2-3 |

| H-3,5 (axial) | ~1.6 - 1.8 | ²J(H3a,H3e) ≈ 12-14; ³J(H3a,H2a) ≈ 10-12; ³J(H3a,H4a) ≈ 10-12; ³J(H3a,H2e) ≈ 3-4 |

| H-3,5 (equatorial) | ~2.2 - 2.4 | ²J(H3e,H3a) ≈ 12-14; ³J(H3e,H2a) ≈ 3-4; ³J(H3e,H4a) ≈ 3-4; ³J(H3e,H2e) ≈ 2-3 |

Vibrational Frequency Calculations for IR and Raman Assignments

Computational vibrational spectroscopy is a cornerstone for interpreting experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies and intensities of a molecule, which correspond to the peaks in its vibrational spectra. cardiff.ac.uk For this compound, these calculations allow for the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

The general procedure involves first optimizing the molecular geometry to find a minimum on the potential energy surface. Subsequently, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates. squarespace.com Because these calculations often overestimate frequencies due to the harmonic approximation and basis set limitations, the results are typically scaled by an empirical factor to improve agreement with experimental data.

Research Findings: The calculated vibrational spectrum of this compound would be dominated by characteristic modes of its functional groups.

Carboxylic Acid Group:

O-H Stretch: A very strong, broad absorption is predicted in the IR spectrum, typically in the 2500-3300 cm⁻¹ range, characteristic of the hydrogen-bonded dimer common for carboxylic acids. mdpi.com

C=O Stretch: A very strong, sharp IR absorption is predicted around 1700-1725 cm⁻¹ for the hydrogen-bonded dimer, or slightly higher (1740-1760 cm⁻¹) for the monomer. nih.gov This mode is also typically Raman active.

C-O Stretch and O-H Bend: These modes are coupled and give rise to bands in the 1200-1450 cm⁻¹ region.

Nitro Group:

Asymmetric NO₂ Stretch: A strong IR band is predicted around 1530-1560 cm⁻¹.

Symmetric NO₂ Stretch: A moderately strong IR band is predicted around 1340-1370 cm⁻¹.

Other modes like the NO₂ scissoring (~850 cm⁻¹), wagging (~750 cm⁻¹), and rocking (~550 cm⁻¹) vibrations are also identifiable through calculation.

Cyclohexane Ring:

C-H Stretches: These appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

CH₂ Bending/Scissoring: These modes are predicted around 1450 cm⁻¹.

The "fingerprint" region (below 1400 cm⁻¹) contains numerous complex C-C stretching and ring deformation modes that are highly characteristic of the molecule's specific conformation.

The following table presents predicted key vibrational frequencies based on DFT calculations for analogous compounds.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very Strong, Broad | Weak |

| C-H Stretch (Cyclohexane) | 2850 - 2960 | Medium-Strong | Strong |

| C=O Stretch (Carboxylic Acid Dimer) | 1700 - 1725 | Very Strong | Medium |

| NO₂ Asymmetric Stretch | 1530 - 1560 | Strong | Strong |

| CH₂ Scissoring | ~1450 | Medium | Medium |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong | Strong |

| C-O Stretch / O-H Bend | 1200 - 1300 | Medium | Weak |

| NO₂ Scissoring | ~850 | Medium | Weak |

Elucidation of Reaction Mechanisms and Transition States through Computational Methods

Computational chemistry is an indispensable tool for mapping out the intricate pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction rates, providing a detailed, atomic-level understanding of the reaction mechanism.

For this compound, a key reaction of interest is the catalytic reduction of the nitro group to an amine (4-aminocyclohexane-1-carboxylic acid). This transformation is of significant synthetic importance. The reduction typically proceeds over a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), with a hydrogen source. masterorganicchemistry.com

Computational Approach: The mechanism of this heterogeneous catalytic reaction can be modeled using DFT. The process involves:

Modeling the Catalyst: A slab model is used to represent the metal catalyst surface (e.g., Pd(111) or Pt(111)).

Adsorption: The adsorption energies and geometries of the reactants (this compound and H₂) on the catalyst surface are calculated.

Reaction Pathway Mapping: The stepwise reduction of the nitro group is investigated. The generally accepted Haber-Lukashevich mechanism for nitroarene reduction involves sequential hydrogenation steps. researchgate.netorientjchem.org A similar pathway is expected for nitroalkanes, proceeding through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before forming the final amine (-NH₂). nih.govmdpi.com

Transition State Search: For each elementary step (e.g., H addition to an oxygen of the nitro group), transition state search algorithms (like the nudged elastic band method or dimer method) are used to locate the highest energy point along the reaction coordinate.

Energy Profile: The energies of all stationary points (reactants, intermediates, transition states, products) are calculated to construct a complete reaction energy profile, which reveals the rate-determining step.

Research Findings: Computational studies on the reduction of nitro compounds on metal surfaces reveal that the reaction begins with the adsorption of the nitro group onto the catalyst. orientjchem.org The two oxygen atoms of the nitro group typically interact strongly with the metal atoms. The reaction proceeds via sequential hydrogen atom transfers from the catalyst surface to the nitro group. The first steps, leading to the nitroso and hydroxylamino intermediates, are generally fast. The final conversion of the hydroxylamino intermediate to the amine is often the rate-limiting step. DFT calculations would provide the specific activation energy barriers for each of these steps for this compound on a given catalyst, allowing for a rational selection of optimal reaction conditions.

Molecular Docking and Interaction Studies with Non-Biological Targets (e.g., catalysts, surfaces)

Molecular docking and interaction studies, often performed using DFT or specialized molecular mechanics force fields, are crucial for understanding how a molecule binds to a surface. nih.gov This is particularly relevant for heterogeneous catalysis, where the adsorption of the reactant onto the catalyst surface is the first and often a critical step of the reaction. For this compound, these studies can predict its preferred binding mode on a catalyst surface, which dictates its subsequent reactivity.

Computational Methodology: The study of the interaction between this compound and a non-biological target like a metal oxide (e.g., TiO₂, ZrO₂) or a transition metal catalyst surface (e.g., Pd, Pt) involves calculating the adsorption energy (E_ads_) and determining the most stable geometric arrangement of the molecule on the surface.

The carboxylic acid functional group can interact with a metal oxide surface in several ways:

Monodentate: One oxygen atom of the carboxylate binds to a surface metal atom.

Bidentate Bridging: Both oxygen atoms of the carboxylate bind to two different surface metal atoms.

Bidentate Chelating: Both oxygen atoms bind to the same surface metal atom.

The nitro group can also interact with the surface through its oxygen atoms. Computational methods can determine which of these binding modes is energetically most favorable. tandfonline.com

Research Findings: DFT studies on the adsorption of carboxylic acids on metal oxide surfaces like anatase TiO₂(101) have shown that the binding mode is highly dependent on the surface and the specific molecule. tandfonline.com For many carboxylic acids, a dissociative adsorption, where the acidic proton transfers to a surface oxygen atom and the resulting carboxylate binds to a surface metal atom, is the most stable configuration. Theoretical assessments often find that monodentate carboxylates can act as reactive precursors, while more strongly bound bidentate carboxylates may be less reactive spectators. acs.org

Role of 4 Nitrocyclohexane 1 Carboxylic Acid As a Precursor in Advanced Synthesis and Materials Science

Building Block in the Synthesis of Complex Organic Molecules

The structural framework of 4-nitrocyclohexane-1-carboxylic acid, featuring a cyclohexane (B81311) ring substituted with both an electron-withdrawing nitro group and a carboxyl group, serves as a versatile starting point for the synthesis of a wide array of more complex organic structures. smolecule.com The presence of these two distinct functional groups allows for a variety of chemical transformations, making it a subject of interest for creating intricate molecular architectures. smolecule.com

While specific examples of direct conversion into polycyclic systems are not extensively documented in dedicated studies, the inherent functionality of this compound provides the chemical handles necessary for such constructions. The carboxylic acid group can be converted into various derivatives (e.g., acyl chlorides, esters) to facilitate cyclization reactions. smolecule.com Concurrently, the nitro group can be used to direct reactions or be transformed into other functional groups to enable subsequent ring-forming steps. For instance, intramolecular reactions, such as Friedel-Crafts acylations or condensation reactions, could potentially be employed after initial modifications of the molecule, leading to the formation of fused or bridged ring systems. The cyclohexane ring itself provides a three-dimensional scaffold, influencing the stereochemical outcome of these complex constructions.

A significant application of this compound is its role as a precursor to amino-cyclohexanecarboxylic acid derivatives. The nitro group is readily reduced to a primary amine (–NH2) through standard chemical methods, such as catalytic hydrogenation. smolecule.com This transformation yields 4-aminocyclohexane-1-carboxylic acid, a valuable bifunctional monomer and synthetic intermediate.

This derivative, particularly the trans-isomer, is a crucial building block in the synthesis of pharmacologically active compounds. researchgate.netgoogle.comgoogle.com For example, trans-4-(tert-butoxycarbonyl)amino-1-cyclohexanecarboxylic acid has been utilized in the synthesis of Janus kinase (JAK) inhibitors. google.comgoogle.com The defined stereochemistry of the cyclohexane ring in these derivatives is often critical for their biological activity, making the controlled synthesis from this compound an important synthetic route. researchgate.net

| Precursor Compound | Transformation | Product | Significance |

| This compound | Reduction of nitro group | 4-Aminocyclohexane-1-carboxylic acid | Intermediate for pharmaceuticals, monomer for polyamides |

| 4-Aminobenzoic acid | Catalytic Hydrogenation | cis/trans-4-Aminocyclohexane-1-carboxylic acid | A common route to access the amino acid derivative google.com |

Integration into Polymeric Structures and Macromolecular Systems

The dual functionality of this compound and its derivatives allows for their incorporation into polymers, either as monomers to form the main polymer chain or as agents to modify existing polymer structures.

The derivatives of this compound are well-suited as A-B type monomers for step-growth polymerization. britannica.comrsc.org

Polyamides: Following the reduction of its nitro group, the resulting 4-aminocyclohexane-1-carboxylic acid contains both an amine and a carboxylic acid group. Such molecules can undergo self-condensation polymerization to form polyamides, where amide bonds link the monomer units. britannica.com This process is analogous to the formation of Nylon 6 from 6-aminohexanoic acid. oit.edu The incorporation of the alicyclic cyclohexane ring into the polyamide backbone can impart unique properties, such as improved thermal stability and modified mechanical strength, compared to linear aliphatic nylons.

Polyesters: If the nitro group is chemically converted to a hydroxyl (–OH) group, the resulting 4-hydroxycyclohexane-1-carboxylic acid can serve as a monomer for the synthesis of polyesters. rsc.orgresearchgate.net The self-condensation of such hydroxy acids leads to the formation of ester linkages, creating a polyester (B1180765) chain. rsc.org The rigid and bulky nature of the cyclohexane ring in the polymer backbone would be expected to influence the material's properties, such as its glass transition temperature and crystallinity.

The carboxylic acid group of this compound allows it to function as a cross-linking agent or a chain modifier for other polymers. chimicalombarda.com For polymers containing functional groups that can react with a carboxylic acid, such as hydroxyl or amine groups, this compound can be used to form covalent bonds between polymer chains. This creates a three-dimensional network structure, a process known as cross-linking, which can significantly enhance the mechanical properties, thermal stability, and solvent resistance of the material. The nitro group remains as a pendant functional group on the cross-link, which could be used for further modifications or to impart specific properties like increased polarity to the final material.

Use in Supramolecular Chemistry and Self-Assembly (e.g., Hydrogen Bonding Motifs)

The functional groups of this compound are capable of forming strong, directional, non-covalent interactions, particularly hydrogen bonds, making the molecule a candidate for applications in supramolecular chemistry.

The carboxylic acid moiety is a well-established functional group for forming robust hydrogen-bonded synthons. Most commonly, carboxylic acids form cyclic dimers through a pair of O–H···O=C hydrogen bonds. researchgate.net This predictable interaction is a powerful tool for directing the self-assembly of molecules into larger, ordered structures in the solid state.

Precursor for Ligands in Coordination Chemistry

This compound serves as a valuable precursor for the synthesis of specialized ligands used in coordination chemistry. The primary route to creating effective ligands from this compound involves the chemical modification of its functional groups, particularly the reduction of the nitro group to an amine. This transformation is crucial as the resulting amino group provides a key coordination site for binding with metal ions.

A significant application of this precursor is in the development of azo ligands. The synthesis process typically begins with the reduction of this compound to its amino derivative, 4-aminocyclohexane-1-carboxylic acid. This amino acid can then be further modified, for instance, into trans-4-(aminomethyl)cyclohexane carboxylic acid. This derivative serves as a building block for more complex ligands.

In a notable example, the diazonium salt of trans-4-(aminomethyl)cyclohexane carboxylic acid is reacted with 3-aminophenol (B1664112) to synthesize the azo ligand 4-[(2-Amino-4-phenylazo)-methyl]-cyclohexane carboxylic acid. This ligand, featuring both a carboxylic acid group and an azo group, is capable of forming stable complexes with various transition metals.

Research Findings on Metal Complexes

The coordination behavior of the synthesized azo ligand has been studied with several metal ions, leading to the formation of distinct coordination complexes. The stoichiometry and geometry of these complexes are influenced by the nature of the metal ion.

| Metal Ion | Metal-to-Ligand Ratio | Proposed Geometry |

| Nickel(II) | 1:1 | Tetrahedral |

| Palladium(II) | 1:2 | Square Planar |

| Platinum(IV) | 1:2 | Octahedral |

This table summarizes the coordination behavior of an azo ligand derived from a 4-aminocyclohexane-1-carboxylic acid precursor with different transition metals.

These findings demonstrate that this compound, through its amino derivative, can be used to create versatile ligands capable of coordinating with a range of metals, leading to complexes with varied structural and electronic properties.

Applications in Advanced Material Design (excluding biomedical)

The bifunctional nature of the derivatives of this compound, specifically 4-aminocyclohexane-1-carboxylic acid, makes them valuable monomers in the synthesis of advanced polymers and as organic linkers in the construction of metal-organic frameworks (MOFs).

Polyamides

4-Aminocyclohexane-1-carboxylic acid, possessing both an amine and a carboxylic acid group, can undergo self-polycondensation or be copolymerized with other monomers to form polyamides. These polymers are known for their desirable properties such as high thermal stability and good mechanical strength. The synthesis of polyamides from amino acid monomers is a well-established process that involves the formation of amide linkages. Polyamides derived from building blocks like 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane have shown good solubility in polar organic solvents and high glass transition temperatures, making them suitable for applications as high-performance polymeric materials. researchgate.net

Metal-Organic Frameworks (MOFs)

Amine-functionalized ligands are widely used in the synthesis of MOFs for various applications, including gas separation and catalysis. researchgate.netrsc.org The amino group can enhance the affinity of the MOF for specific molecules, such as carbon dioxide, and can also serve as a basic catalytic site. researchgate.netmdpi.com

While direct synthesis of MOFs using this compound is not commonly reported, its derivative, 4-aminocyclohexane-1-carboxylic acid, presents a promising candidate as an organic linker. The presence of both a carboxylic acid group for linking with metal nodes and a free amino group for functional purposes allows for the design of MOFs with tailored properties. These materials have potential applications in areas such as:

Gas Storage and Separation: The tunable pore size and functional groups of MOFs can be designed for the selective adsorption and separation of gases. mdpi.com

Heterogeneous Catalysis: The metal centers and functional organic linkers in MOFs can act as active sites for various chemical reactions. researchgate.net

The transformation of this compound into its amino derivative provides a pathway to creating functional monomers and ligands essential for the development of advanced materials with applications in separation science and catalysis.

Future Research Directions and Unexplored Avenues for 4 Nitrocyclohexane 1 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis of 4-nitrocyclohexane-1-carboxylic acid often relies on the direct nitration of cyclohexane-1-carboxylic acid, a method that can involve harsh conditions and the use of strong acids. smolecule.com Future research is geared towards developing more sustainable and efficient synthetic methodologies.

One promising approach involves the use of biocatalysis. Enzymes, such as nitrating enzymes or those capable of selective oxidation, could offer a greener alternative to conventional chemical methods. The development of enzymatic routes would not only reduce the environmental impact but also potentially offer higher selectivity and milder reaction conditions.

Another area of exploration is flow chemistry. Continuous flow reactors can enhance reaction efficiency, improve safety, and allow for precise control over reaction parameters. Developing a flow-based synthesis for this compound could lead to a more scalable and sustainable production process.

Discovery of Unconventional Reactivity Patterns

The reactivity of this compound is typically associated with the individual functionalities of the nitro and carboxylic acid groups, such as reduction of the nitro group to an amine and esterification of the carboxylic acid. smolecule.com However, the interplay between these two groups on the cyclohexane (B81311) scaffold could lead to unconventional reactivity.

A key area for future investigation is the exploration of "umpolung" reactivity of the nitro group. frontiersin.org Activation of the nitroalkane with Lewis or Brønsted acids can reverse its polarity, turning the α-carbon into an electrophilic center. frontiersin.org This could enable novel carbon-carbon and carbon-heteroatom bond-forming reactions at the 4-position of the cyclohexane ring, leading to a diverse range of new derivatives. frontiersin.org

The development of novel catalytic systems could also unlock new reaction pathways. For instance, transition metal-catalyzed reactions could enable selective functionalization of the cyclohexane ring or facilitate novel coupling reactions involving either the nitro or the carboxylic acid group. Investigating the photochemistry of this compound could also reveal new and unexpected transformations.

Advanced In Situ Spectroscopic Monitoring of Transformations

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in situ spectroscopic techniques is essential. Techniques such as ReactIR (in situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy allow for real-time monitoring of reaction progress. rsc.orgoxinst.com

For example, in situ FTIR could be employed to monitor the formation of key intermediates during the nitration of cyclohexane-1-carboxylic acid, providing valuable insights into the reaction mechanism. rsc.org Similarly, Raman spectroscopy could be used to track the conversion of reactants to products in real-time, which is particularly useful for reactions in aqueous media or those involving solid catalysts. mdpi.comnih.gov

The data obtained from these in situ techniques can be used to optimize reaction conditions, improve yields, and ensure the safety of chemical processes. researchgate.net Furthermore, coupling these spectroscopic methods with kinetic modeling can provide a comprehensive understanding of the reaction dynamics.

Machine Learning and AI in Predicting Properties and Reactivity

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. appliedclinicaltrialsonline.com These computational tools can be employed to predict the physicochemical properties, reactivity, and potential applications of this compound and its derivatives. nih.gov

ML models can be trained on existing chemical data to predict properties such as solubility, melting point, and toxicity. nih.gov This can significantly accelerate the screening of new derivatives with desired characteristics. Furthermore, AI algorithms can be used to predict the outcome of chemical reactions, helping chemists to design more efficient synthetic routes. appliedclinicaltrialsonline.com

For instance, a neural network model could be developed to predict the optimal conditions (catalyst, solvent, temperature) for a specific transformation of this compound. nih.gov The use of AI in retrosynthetic analysis could also help to identify novel and efficient synthetic pathways to the target molecule and its derivatives. nih.gov

Exploration of Emerging Non-Biological Applications

While this compound has potential as a building block in medicinal chemistry, its unique structure also makes it a candidate for various non-biological applications. smolecule.com The presence of the energetic nitro group suggests its potential use in the development of new energetic materials. bohrium.com

Future research could focus on incorporating this molecule into the structure of polymers to create materials with enhanced thermal stability or specific optical properties. The nitro group's electron-withdrawing nature could be exploited in the design of novel dyes and electronic materials. mdpi.com

Furthermore, derivatives of this compound could find applications as specialty chemicals, for example, as additives in coatings or as cross-linking agents in polymer synthesis. The exploration of these emerging applications will require a multidisciplinary approach, combining organic synthesis with materials science and engineering.

Synthesis and Characterization of Novel Derivatives with Enhanced Properties

The synthesis and characterization of novel derivatives of this compound represent a vast and promising area of research. By modifying the carboxylic acid and nitro groups, or by introducing new functional groups onto the cyclohexane ring, a wide array of new compounds with enhanced properties can be accessed.

For example, the conversion of the carboxylic acid to amides or esters can lead to new classes of compounds with different solubilities and chemical reactivities. nih.gov The reduction of the nitro group to an amine would provide access to amino acids with a cyclohexane backbone, which could be used in the synthesis of novel peptides or polymers.

The table below outlines some potential novel derivatives and their possible enhanced properties and applications.

| Derivative Class | Potential Synthesis Method | Potential Enhanced Properties | Potential Applications |

| Amides | Reaction of the carboxylic acid with amines | Increased melting point, altered solubility, potential for hydrogen bonding | Building blocks for polymers (polyamides), novel ligands |

| Esters | Esterification with various alcohols | Different volatilities, solubilities, and reactivities | Plasticizers, components of fragrances, monomers for polyesters |

| Amino Acid Derivatives | Reduction of the nitro group to an amine | Introduction of a basic functional group, zwitterionic character | Synthesis of peptidomimetics, building blocks for nylon-like polymers |

| Halogenated Derivatives | Halogenation of the cyclohexane ring | Increased density, altered reactivity | Intermediates for further functionalization, flame retardants |